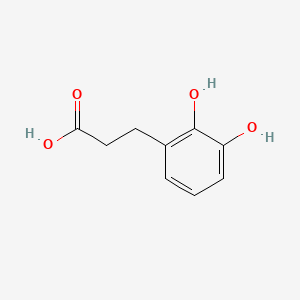

3-(2,3-Dihydroxyphenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,10,13H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDSXQJWBGMRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958342 | |

| Record name | 3-(2,3-Dihydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3714-73-6 | |

| Record name | 2,3-Dihydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3714-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxyphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003714736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,3-Dihydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDROXYPHENYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUH669YNEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2,3-Dihydroxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-Dihydroxyphenyl)propanoic acid, also known as 2,3-DHPPA, is a phenolic acid that belongs to the class of phenylpropanoic acids. As a microbial metabolite of quinoline, it is found in biological systems, including being produced by Escherichia coli.[1][2] This class of compounds is of significant interest to the scientific community due to the diverse biological activities exhibited by structurally related molecules, including antioxidant, anti-inflammatory, and anticancer properties.[3][4][5][6] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential biological significance of this compound to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. While experimentally determined data for this specific isomer is limited in the public domain, predicted values and data from closely related isomers are provided for comparative purposes.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3-Dihydroxybenzenepropanoic acid, 2,3-DHPPA | [1] |

| CAS Number | 3714-73-6 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)O)O)CCC(=O)O | [1] |

| InChI Key | QZDSXQJWBGMRLU-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Data (Experimental and Predicted)

| Property | This compound (Predicted) | 3-(3,4-Dihydroxyphenyl)propanoic acid (Experimental/Predicted) | 3-(2-Hydroxyphenyl)propanoic acid (Experimental) |

| Melting Point (°C) | Not Available | 136[6] | 86-89 |

| Water Solubility (g/L) | 3.02 (ALOGPS) | 2.62 (ALOGPS)[3] | Moderately soluble |

| logP | 1.04 (ALOGPS) | 1.04 (ALOGPS)[3] | Not Available |

| pKa (Strongest Acidic) | 3.84 (ChemAxon) | 3.84 (ChemAxon)[3] | Not Available |

Experimental Protocols

Synthesis

A plausible synthetic route, based on established organic chemistry principles, is the reduction of a corresponding cinnamic acid derivative.

Workflow for a potential synthesis of this compound:

General Protocol for Catalytic Hydrogenation:

-

Dissolve 2,3-dihydroxycinnamic acid in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexane) or by column chromatography on silica gel.

Workflow for Purification:

References

- 1. 2,3-Dihydroxybenzenepropanoic acid | C9H10O4 | CID 20 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ECMDB: 3-(2,3-Dihydroxyphenyl)propanoate (ECMDB20064) (M2MDB000913) [ecmdb.ca]

- 3. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Unveiling the Microbial Origins of 3-(2,3-Dihydroxyphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-Dihydroxyphenyl)propanoic acid (2,3-DHPPA) is a phenolic acid that has been identified as a key intermediate in the microbial catabolism of various aromatic compounds. While its isomers, such as 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid), are recognized metabolites of dietary polyphenols with known bioactivities, the natural sources and biological significance of 2,3-DHPPA are primarily confined to the realm of microbiology. This technical guide provides an in-depth exploration of the microbial origins of 2,3-DHPPA, detailing the metabolic pathways responsible for its synthesis, and outlining the methodologies for its analysis. This document is intended to serve as a comprehensive resource for researchers investigating microbial metabolism, natural product discovery, and the biological activities of microbial metabolites.

Natural Sources of this compound

Extensive literature review indicates that this compound is not a common constituent of plants or food products. Instead, its natural occurrence is predominantly as a transient metabolite produced by specific bacteria during the degradation of certain aromatic compounds. The primary microbial sources identified are:

-

Bacteria capable of degrading quinoline: Certain species of Pseudomonas, such as Pseudomonas fluorescens and Pseudomonas putida, produce 2,3-DHPPA as an intermediate in the metabolic pathway of quinoline, a heterocyclic aromatic compound.[1][2]

-

Bacteria that metabolize 3-phenylpropionic acid and its derivatives: Escherichia coli is a notable producer of 2,3-DHPPA. This bacterium can convert 3-phenylpropionic acid and 3-(3-hydroxyphenyl)propionic acid into 2,3-DHPPA, which is then further catabolized.[3][4][5]

At present, there is a lack of quantitative data in the available scientific literature regarding the specific concentrations of this compound produced in microbial cultures. Further targeted quantitative studies are required to determine the yield of this metabolite from different bacterial strains and under various culture conditions.

Microbial Metabolic Pathways

The biosynthesis of this compound is intrinsically linked to the catabolic pathways of aromatic compounds in bacteria. Below are the key elucidated pathways.

Degradation of 3-Phenylpropionate in Escherichia coli

Escherichia coli employs a multi-step enzymatic pathway to degrade 3-phenylpropionate. This process involves the initial oxidation of the aromatic ring to form a dihydrodiol, which is then further oxidized to a catechol structure. This compound is a key intermediate in this pathway before the aromatic ring is cleaved. The initial steps are catalyzed by a 3-phenylpropionate dioxygenase complex and a dihydrodiol dehydrogenase.[1][5] The subsequent step involves the ring-cleavage of 2,3-DHPPA by the enzyme 3-(2,3-dihydroxyphenyl)propionate 1,2-dioxygenase.[6]

Metabolic pathway of 3-phenylpropionate in E. coli.

Degradation of Quinoline in Pseudomonas species

In Pseudomonas fluorescens and Pseudomonas putida, 2,3-DHPPA is an intermediate in the degradation of quinoline. The pathway initiates with the hydroxylation of the quinoline ring, followed by several enzymatic steps leading to the formation of 8-hydroxycoumarin. This is then converted to 2,3-dihydroxyphenylpropionic acid before ring cleavage.[1][2]

Quinoline degradation pathway in Pseudomonas species.

Experimental Protocols

Detailed, validated experimental protocols for the specific extraction, isolation, and quantification of this compound from microbial cultures are not extensively reported in the literature. However, based on general methods for the analysis of microbial metabolites and related phenolic acids, a general workflow can be proposed.

General Workflow for Extraction and Analysis

General workflow for metabolite extraction and analysis.

Extraction of Metabolites from Bacterial Culture

Objective: To extract both intracellular and extracellular aromatic acid metabolites from a bacterial culture.

Materials:

-

Bacterial culture grown in a suitable medium with the precursor compound (e.g., 3-phenylpropionate or quinoline).

-

Centrifuge and appropriate centrifuge tubes.

-

Solvents: Ethyl acetate, Methanol (HPLC grade).

-

Acid: Hydrochloric acid (HCl) or other suitable acid for pH adjustment.

-

Sonciator or bead beater for cell lysis.

-

Rotary evaporator or nitrogen stream for solvent evaporation.

Protocol:

-

Separation of Cells and Supernatant: Centrifuge the bacterial culture (e.g., 5,000 x g for 15 minutes at 4°C) to pellet the cells.

-

Extraction of Extracellular Metabolites (from supernatant):

-

Decant the supernatant into a clean flask.

-

Acidify the supernatant to approximately pH 2-3 with HCl. This protonates the carboxylic acid group, making it more soluble in organic solvents.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

-

Collect the organic (upper) layer. Repeat the extraction process two more times.

-

Pool the organic extracts.

-

-

Extraction of Intracellular Metabolites (from cell pellet):

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium.

-

Resuspend the cell pellet in a small volume of a lysis buffer or solvent mixture (e.g., methanol/water, 1:1 v/v).

-

Lyse the cells using a suitable method such as sonication on ice or bead beating.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

-

Sample Concentration:

-

Evaporate the solvent from both the extracellular and intracellular extracts using a rotary evaporator or a stream of nitrogen gas.

-

-

Reconstitution:

-

Reconstitute the dried extract in a small, known volume of a solvent compatible with the subsequent analytical method (e.g., methanol or the initial mobile phase for HPLC).

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound. The separation of dihydroxyphenylpropanoic acid isomers can be challenging and requires optimized chromatographic conditions.

Instrumentation and Conditions (Hypothetical - requires optimization):

-

HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Specialized columns for polar compounds or those enabling hydrogen-bonding interactions may provide better separation of isomers.

-

Mobile Phase: A gradient elution is typically required. For example:

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Program: A starting concentration of 5-10% B, increasing to 50-70% B over 20-30 minutes. The exact gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 280 nm, which is a common wavelength for phenolic compounds. A DAD can be used to scan a range of wavelengths to determine the optimal wavelength and check for peak purity.

-

Quantification: An external calibration curve should be prepared using a certified standard of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify 2,3-DHPPA, often after derivatization to increase its volatility.

Protocol:

-

Derivatization: The extracted and dried sample needs to be derivatized. A common method is silylation, which replaces the acidic protons on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.

-

Heat the mixture (e.g., at 70°C for 1 hour) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

GC System: A gas chromatograph equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms or similar).

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.

-

Temperature Program: A temperature gradient is used to separate the compounds. For example, an initial temperature of 70°C held for a few minutes, followed by a ramp up to 300°C.

-

Mass Spectrometer: The eluting compounds are ionized (typically by electron ionization) and the resulting fragments are detected. The mass spectrum of the derivatized 2,3-DHPPA will have a characteristic fragmentation pattern that can be used for identification by comparison to a spectral library or a derivatized standard.

-

Quantification: Can be performed using an internal standard and by creating a calibration curve with a derivatized standard of 2,3-DHPPA.

-

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is itself an active signaling molecule that modulates specific cellular signaling pathways. Research on the biological activities and signaling roles of microbial metabolites has largely focused on other, more abundant compounds such as short-chain fatty acids, secondary bile acids, and other isomers of dihydroxyphenylpropanoic acid.

While it is plausible that, as a catechol-containing compound, 2,3-DHPPA could possess antioxidant properties and potentially influence redox-sensitive signaling pathways, this has not been experimentally demonstrated. Further research is needed to investigate the potential biological activities of 2,3-DHPPA and to determine if it plays any role in host-microbe signaling or has any pharmacological effects.

Conclusion

This compound is a microbial metabolite primarily produced by bacteria such as Escherichia coli and Pseudomonas species during the degradation of 3-phenylpropionate and quinoline, respectively. It is not a significant component of known plant- or food-based natural sources. While the metabolic pathways leading to its formation are partially elucidated, there is a notable absence of quantitative data on its production levels and detailed, validated protocols for its specific analysis. Furthermore, its role, if any, in cellular signaling remains to be discovered. This technical guide provides a foundation for researchers interested in this specific microbial metabolite and highlights the areas where further investigation is critically needed to fully understand its natural occurrence and biological significance.

References

- 1. youtube.com [youtube.com]

- 2. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. old.57357.org [old.57357.org]

- 6. 2,3-Dihydroxybenzenepropanoic acid | C9H10O4 | CID 20 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Microbial Metabolite 3-(2,3-Dihydroxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,3-Dihydroxyphenyl)propanoic acid (2,3-DHPPA) is a phenolic acid produced by the microbial metabolism of dietary flavonoids and other precursors within the gut microbiome. Emerging research on structurally similar dihydroxyphenylpropanoic acids suggests its potential significance in human health and disease, particularly due to its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of 2,3-DHPPA, including its origins, potential biological activities, and the signaling pathways it may modulate. This document also offers detailed experimental protocols that can be adapted for the study of this specific metabolite, addressing the current gap in available quantitative data and specific methodologies.

Introduction

This compound is a microbial metabolite identified in organisms such as Escherichia coli.[1][2] It is a product of the metabolic breakdown of larger dietary molecules, particularly flavonoids.[3][4] The presence of a catechol group (two adjacent hydroxyl groups on a benzene ring) in its structure suggests potent antioxidant and radical scavenging activities. Furthermore, like other phenolic acids, it is hypothesized to exert anti-inflammatory effects through the modulation of key cellular signaling pathways. This guide aims to provide researchers with the foundational knowledge and practical methodologies to investigate the therapeutic potential of this promising microbial metabolite.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3-Dihydroxyphenylpropionic acid, 2,3-DHPPA | [1] |

Microbial Production and Metabolism

This compound is a product of the intricate metabolic activities of the gut microbiota.[1] The primary pathway for its formation involves the degradation of dietary flavonoids.[3][4] Gut bacteria possess the enzymatic machinery to cleave the C-ring of flavonoids, leading to the formation of various phenylpropanoic acids.[3]

Figure 1. Microbial metabolism of dietary flavonoids.

Biological Activities and Signaling Pathways

Based on the activities of structurally related dihydroxyphenylpropanoic acids, 2,3-DHPPA is anticipated to exhibit significant antioxidant and anti-inflammatory effects.

Antioxidant Activity

The catechol structure of 2,3-DHPPA is a strong indicator of its potential to act as a potent antioxidant. This is attributed to its ability to donate hydrogen atoms to neutralize free radicals. While specific IC50 values for 2,3-DHPPA are not available, data for other dihydroxybenzoic acids in antioxidant assays provide a useful reference.

| Compound | Antioxidant Assay | IC50 Value (µg/mL) |

| 2,3-Dihydroxybenzoic acid | DPPH Radical Scavenging | - (Noted as the strongest antioxidant in the tested set)[5] |

| 3,4-Dihydroxybenzoic acid | DPPH Radical Scavenging | ~10 |

| 3,5-Dihydroxybenzoic acid | DPPH Radical Scavenging | ~8 |

Note: The data presented is for related compounds and should be considered as indicative of the potential activity of this compound.

Anti-inflammatory Activity

Phenolic acids are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary hypothesized mechanisms for 2,3-DHPPA include the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

The MAPK signaling cascades are crucial in regulating the production of pro-inflammatory mediators.[6] Specifically, the p38 MAPK pathway is a key target for anti-inflammatory interventions.[6] It is proposed that 2,3-DHPPA, similar to other phenolic compounds, may inhibit the phosphorylation of p38 MAPK, thereby reducing the expression of downstream inflammatory genes.

Figure 2. Hypothesized inhibition of the p38 MAPK pathway.

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[7] Nrf2 is a transcription factor that, upon activation, upregulates the expression of numerous antioxidant and cytoprotective genes.[7] Phenolic compounds are known to activate the Nrf2 pathway by disrupting the interaction between Nrf2 and its inhibitor, Keap1.[8] It is hypothesized that 2,3-DHPPA can induce the nuclear translocation of Nrf2, leading to an enhanced antioxidant response.

Figure 3. Hypothesized activation of the Nrf2 pathway.

Experimental Protocols

The following protocols are provided as a guide for the investigation of this compound. These are general methodologies and will require optimization for specific experimental conditions.

Quantification of this compound in Biological Samples using LC-MS

This protocol is adapted from methods used for similar phenolic acids and provides a framework for the sensitive and selective quantification of 2,3-DHPPA.

5.1.1. Sample Preparation (Plasma)

-

To 100 µL of plasma, add an appropriate internal standard.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection into the LC-MS system.

5.1.2. LC-MS/MS Conditions (General Guidance)

-

Column: A C18 reversed-phase column is recommended.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically suitable for phenolic acids.

-

MRM Transitions: These will need to be determined by infusing a standard of this compound to identify the precursor ion and optimal product ions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]

- 5. Frontiers | Inhibition of TLR4/MAPKs Pathway Contributes to the Protection of Salvianolic Acid A Against Lipotoxicity-Induced Myocardial Damage in Cardiomyocytes and Obese Mice [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

The Microbial Route to 3-(2,3-Dihydroxyphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 3-(2,3-dihydroxyphenyl)propanoic acid (DHPA), a microbial metabolite of significant interest. The primary known pathway for DHPA synthesis is not a conventional anabolic route from simple precursors but rather a catabolic pathway involved in the degradation of quinoline by various soil bacteria, most notably of the Pseudomonas and Rhodococcus genera. This document details the enzymatic cascade, presents available quantitative data, outlines experimental protocols for studying the pathway, and provides visual representations of the core processes to facilitate a deeper understanding for research and development applications.

Introduction

This compound is a catecholic compound that has garnered attention due to its potential biological activities and its role as a metabolite in microbial ecosystems. Unlike the well-characterized biosynthetic pathways of other phenolic acids derived from the shikimate pathway, the formation of this compound is predominantly linked to the microbial breakdown of quinoline, a heterocyclic aromatic compound found in various industrial and environmental settings. Understanding this unique biosynthetic (catabolic) route is crucial for applications in bioremediation, biocatalysis, and the potential synthesis of novel pharmaceutical scaffolds.

The Quinoline Degradation Pathway: A Catabolic Route to this compound

The biosynthesis of this compound in bacteria such as Pseudomonas putida and Rhodococcus gordoniae is a multi-step enzymatic process that dismantles the quinoline ring structure.[1][2] The key intermediates and enzymes involved in this pathway are outlined below.

Pathway Overview

The degradation of quinoline to this compound proceeds through the following key intermediates:

-

Quinoline

-

2-Hydroxyquinoline (1H-quinolin-2-one)

-

2,8-Dihydroxyquinoline (quinolin-2,8-diol)

-

8-Hydroxycoumarin

-

This compound

The initial steps involve the oxidation of the quinoline molecule, leading to the opening of the heterocyclic ring to form the propanoic acid derivative.

Enzymatic Steps

-

Step 1: Quinoline to 2-Hydroxyquinoline

-

Step 2: 2-Hydroxyquinoline to 2,8-Dihydroxyquinoline

-

Step 3: 2,8-Dihydroxyquinoline to 8-Hydroxycoumarin

-

Enzyme: The specific enzyme for this step is not definitively characterized in all organisms, but it is proposed to be a dioxygenase that cleaves the pyridine ring.

-

-

Step 4: 8-Hydroxycoumarin to this compound

-

Enzyme: A putative hydrolase is responsible for the hydrolytic cleavage of the lactone ring of 8-hydroxycoumarin. In the quinoline degradation gene cluster of Pseudomonas putida 86, an open reading frame encoding a protein with an α/β-hydrolase fold has been identified and is a strong candidate for this enzymatic function.[1]

-

Quantitative Data

Quantitative kinetic data for the enzymes in the quinoline degradation pathway are limited. The following table summarizes the available information.

| Enzyme | Organism | Substrate | Km (app) (mM) | kcat (app) (s-1) | Reference |

| Quinoline 2-oxidoreductase (Qor) | Pseudomonas putida 86 | Quinoline | 0.12 | 85.4 | [6] |

| Quinoline 2-oxidoreductase (Qor) variant QorW331G | Pseudomonas putida 86 | Quinoline | 0.33 | 2.25 | [6] |

| Quinoline 2-oxidoreductase (Qor) variant QorV373A | Pseudomonas putida 86 | Quinoline | 0.41 | 2.14 | [6] |

| Quinoline 2-oxidoreductase (Qor) variant QorA546G | Pseudomonas putida 86 | Quinoline | 0.028 | 0.43 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Quinoline Degradation Enzymes

This protocol is a general guideline for the expression and purification of enzymes from the quinoline degradation pathway, such as Quinoline 2-oxidoreductase, from a heterologous host like E. coli.

4.1.1. Gene Cloning and Expression Vector Construction

-

Amplify the gene of interest (e.g., qorLMS) from the genomic DNA of a quinoline-degrading bacterium (e.g., Pseudomonas putida) using PCR with primers containing appropriate restriction sites.

-

Digest the PCR product and a suitable expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector to create a recombinant plasmid.

-

Transform the recombinant plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

4.1.2. Protein Expression

-

Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue to culture the cells at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance the production of soluble protein.

4.1.3. Protein Purification

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer without lysozyme.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein fractions by SDS-PAGE.

-

(Optional) Further purify the protein using size-exclusion chromatography if necessary.

Enzyme Activity Assays

4.2.1. Assay for Quinoline 2-oxidoreductase (Qor) Activity This spectrophotometric assay measures the reduction of an artificial electron acceptor.

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 1 mM quinoline, and 100 µM of an electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

-

Initiate the reaction by adding the purified Qor enzyme.

-

Monitor the decrease in absorbance at 600 nm (for DCPIP) at a constant temperature (e.g., 30°C) using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of the electron acceptor.

4.2.2. Assay for Dioxygenase/Monooxygenase Activity This assay is a general method for detecting the activity of hydroxylating enzymes on aromatic substrates.

-

Prepare a reaction mixture in a 96-well plate containing 100 mM phosphate buffer (pH 7.4), 1 mM substrate (e.g., 2-hydroxyquinoline), 200 µM NADH or NADPH, and the purified enzyme (and its reductase component if it is a two-component system).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of acetonitrile.

-

Analyze the formation of the hydroxylated product by High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of Pathway Intermediates

This method can be used to separate and quantify the intermediates of the quinoline degradation pathway.

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% phosphoric acid in water) and solvent B (e.g., acetonitrile).

-

Gradient Program: A typical gradient might be:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-30 min: 90% to 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at multiple wavelengths appropriate for the different intermediates (e.g., 280 nm for phenolic compounds).

-

Quantification: Create calibration curves for each intermediate using authentic standards to quantify their concentrations in the reaction mixtures.

Visualizations

Biosynthesis Pathway of this compound

Caption: The catabolic pathway of quinoline to this compound.

Experimental Workflow for Enzyme Characterization

Caption: A generalized workflow for the characterization of enzymes in the DHPA pathway.

Conclusion

The biosynthesis of this compound is intricately linked to the microbial degradation of quinoline. This technical guide has provided a detailed overview of this catabolic pathway, including the key enzymes, available quantitative data, and essential experimental protocols. While significant progress has been made in identifying the intermediates and some of the enzymes, further research is required to fully characterize all the enzymatic steps, particularly the hydrolysis of 8-hydroxycoumarin, and to obtain comprehensive kinetic data. A deeper understanding of this pathway will not only advance our knowledge of microbial metabolism but also open up new possibilities for biotechnological applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sequence and transcriptional analysis of a gene cluster of Pseudomonas putida 86 involved in quinoline degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline 2-oxidoreductase - Wikipedia [en.wikipedia.org]

- 5. 2-Oxoquinoline 8-monooxygenase oxygenase component: active site modulation by Rieske-[2Fe-2S] center oxidation/reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Replacement of active-site residues of quinoline 2-oxidoreductase involved in substrate recognition and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 3-(2,3-Dihydroxyphenyl)propanoic Acid in Soil Microbiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,3-Dihydroxyphenyl)propanoic acid (DHPP), a phenolic acid found in the soil environment, is emerging as a key molecule in the intricate web of soil microbial interactions. As a microbial metabolite, notably of quinoline, its presence and metabolism have significant implications for microbial community structure, nutrient cycling, and plant-microbe symbiosis.[1] This technical guide provides a comprehensive overview of the current understanding of DHPP's role in soil microbiology, detailing its metabolic pathways, its function in iron acquisition, and its influence on microbial communities. Detailed experimental protocols and data are presented to facilitate further research in this critical area.

Introduction

Phenolic compounds are a diverse group of secondary metabolites produced by plants and microorganisms that play crucial roles in the rhizosphere, the soil region under the direct influence of plant roots. These compounds can act as signaling molecules, chemoattractants, or inhibitors, shaping the microbial communities in their vicinity.[2][3] this compound (DHPP), characterized by its catechol group, is a noteworthy phenolic acid that is increasingly recognized for its multifaceted role in soil ecosystems. Its ability to interact with soil microorganisms makes it a subject of interest for understanding and manipulating soil health and plant productivity.

Microbial Metabolism of this compound

While the complete metabolic pathway of DHPP in soil microorganisms is yet to be fully elucidated, strong evidence from related catechol-containing compounds suggests a degradative pathway involving ring cleavage.

Proposed Metabolic Pathway

Based on the well-documented metabolism of compounds like 2,3-dihydroxybenzoate by bacteria such as Pseudomonas, a putative metabolic pathway for DHPP is proposed.[4] The initial step likely involves the oxidation of the catechol ring by a dioxygenase enzyme, leading to the formation of a muconic semialdehyde derivative. This is followed by a series of enzymatic reactions that further break down the molecule, ultimately feeding into central metabolic pathways like the Krebs cycle.

The key enzymes predicted to be involved in this pathway are:

-

Extradiol Dioxygenase: This class of enzymes is known to cleave the aromatic ring of catechol-like substrates.[4]

-

Hydrolases and Dehydrogenases: These enzymes would be responsible for the subsequent steps in the degradation of the ring-fission product.

Caption: Proposed metabolic pathway for the degradation of this compound by soil bacteria.

Role in Iron Acquisition

The catechol moiety of DHPP is a potent iron (Fe³⁺) chelator. In iron-limited soil environments, the ability to acquire iron is a critical factor for microbial survival and growth.

Siderophore-like Activity

DHPP can function as a siderophore, a small, high-affinity iron-chelating compound secreted by microorganisms. By sequestering ferric iron from the soil matrix, DHPP makes it available for microbial uptake.[5][6][7]

TonB-Dependent Transport

The uptake of the DHPP-Fe³⁺ complex into bacterial cells is likely mediated by TonB-dependent transporters (TBDTs). These are outer membrane proteins that recognize and transport siderophore-iron complexes into the periplasm in an energy-dependent manner, relying on the TonB-ExbB-ExbD complex for energy transduction from the cytoplasmic membrane.[8][9][10][11][12]

References

- 1. 2,3-Dihydroxybenzenepropanoic acid | C9H10O4 | CID 20 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rhizosphere Signaling: Insights into Plant–Rhizomicrobiome Interactions for Sustainable Agronomy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delineation of mechanistic approaches of rhizosphere microorganisms facilitated plant health and resilience under challenging conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iron Chelation in Soil: Scalable Biotechnology for Accelerating Carbon Dioxide Removal by Enhanced Rock Weathering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HS1208/HS1208: Understanding and Applying Chelated Fertilizers Effectively Based on Soil pH [edis.ifas.ufl.edu]

- 7. Chelators of iron and their role in plant’s iron management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TonB-dependent transporters: regulation, structure, and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacterial TonB-dependent transducers interact with the anti-σ factor in absence of the inducing signal protecting it from proteolysis | PLOS Biology [journals.plos.org]

- 10. TonB-Dependent Transport Across the Bacterial Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substrate Uptake by TonB-Dependent Outer Membrane Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gating of TonB-dependent transporters by substrate-specific forced remodelling - PMC [pmc.ncbi.nlm.nih.gov]

3-(2,3-Dihydroxyphenyl)propanoic acid CAS number 3714-73-6

An In-depth Technical Guide on 3-(2,3-Dihydroxyphenyl)propanoic Acid (CAS: 3714-73-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a known chemical entity. However, detailed experimental data regarding its specific synthesis, comprehensive spectroscopic analysis, and precise biological mechanisms of action are not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on established chemical principles, data from structurally related compounds, and predicted analytical characteristics.

Introduction

This compound, also known as 2,3-dihydroxyhydrocinnamic acid, is a phenolic acid belonging to the catechol family. Its structure, featuring a dihydroxyphenyl group attached to a propanoic acid chain, suggests potential for a range of biological activities, including antioxidant and antimicrobial properties, which are characteristic of many phenolic compounds. This document serves as a technical resource, consolidating available information and providing detailed proposed experimental protocols and predicted data to facilitate further research and development involving this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is compiled from established chemical databases.[1]

| Property | Value | Source |

| CAS Number | 3714-73-6 | PubChem[1] |

| Molecular Formula | C₉H₁₀O₄ | PubChem[1] |

| Molecular Weight | 182.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1=CC(=C(C(=C1)O)O)CCC(=O)O | PubChem[1] |

| Predicted LogP | 1.1 - 1.3 | Various sources |

| Predicted pKa | ~4.5 (carboxylic acid), ~9.5 (phenolic OH) | Chemicalize |

Synthesis

Proposed Synthetic Pathway

Experimental Protocols

This protocol is adapted from general procedures for Knoevenagel condensation involving phenolic aldehydes and malonic acid.[2][3]

-

Reagents and Equipment:

-

2,3-Dihydroxybenzaldehyde

-

Malonic acid

-

Pyridine (solvent)

-

Piperidine (catalyst)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 2,3-dihydroxybenzaldehyde in a minimal amount of pyridine.

-

Add 1.5 equivalents of malonic acid to the solution.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the crude product and wash with cold water.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography.

-

This protocol is based on standard procedures for the reduction of a,β-unsaturated carboxylic acids.[4][5]

-

Reagents and Equipment:

-

2,3-Dihydroxycinnamic acid

-

Palladium on carbon (10% Pd/C) catalyst

-

Ethanol or Methanol (solvent)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Celite or another filter aid

-

-

Procedure:

-

Dissolve the synthesized 2,3-dihydroxycinnamic acid in a suitable solvent such as ethanol in a hydrogenation flask.

-

Carefully add the 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.

-

Seal the flask and purge the system with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases or TLC analysis indicates the complete consumption of the starting material.

-

Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization if necessary.

-

Spectroscopic Data (Predicted and Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H and ¹³C NMR chemical shifts. Predictions are based on computational models and analysis of similar structures.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | -COOH |

| ~8.8 | br s | 1H | Ar-OH |

| ~8.6 | br s | 1H | Ar-OH |

| ~6.65 | t, J ≈ 7.8 Hz | 1H | Ar-H |

| ~6.55 | d, J ≈ 7.6 Hz | 1H | Ar-H |

| ~6.45 | d, J ≈ 8.0 Hz | 1H | Ar-H |

| ~2.75 | t, J ≈ 7.5 Hz | 2H | -CH₂-Ar |

| ~2.50 | t, J ≈ 7.5 Hz | 2H | -CH₂-COOH |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~174.0 | -COOH |

| ~145.5 | Ar-C-OH |

| ~144.0 | Ar-C-OH |

| ~128.0 | Ar-C |

| ~120.0 | Ar-CH |

| ~118.5 | Ar-CH |

| ~115.0 | Ar-CH |

| ~35.0 | -CH₂-COOH |

| ~25.0 | -CH₂-Ar |

Mass Spectrometry (MS)

The expected fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the following key fragments:

| m/z | Proposed Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 136 | [M - H₂O - CO]⁺ |

| 123 | [M - COOH - H₂O]⁺ or benzylic cleavage fragment |

| 107 | Loss of the propanoic acid side chain |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| 3300-2500 (very broad) | O-H stretch | Carboxylic acid -OH |

| ~1700 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Phenol |

Biological Activity and Mechanism of Action

While specific studies on this compound are limited, its catechol structure is a strong indicator of potential antimicrobial and antioxidant activities.

Antimicrobial Activity

Phenolic compounds, particularly those containing a catechol moiety, are known to possess antimicrobial properties. The proposed mechanism of action for catechol-containing compounds often involves the generation of reactive oxygen species (ROS) through autoxidation.[6][7][8][9][10]

Experimental Protocol for Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of a compound is to determine its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

-

Materials and Equipment:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the desired starting concentration.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

-

Prepare an inoculum of the test bacteria and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

-

Conclusion

This compound presents an interesting scaffold for further investigation, particularly in the fields of antimicrobial and antioxidant research. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from analogous compounds. The proposed protocols and predicted data herein are intended to serve as a valuable starting point for researchers aiming to explore the therapeutic and scientific potential of this catechol-containing propanoic acid derivative. Further experimental validation is essential to confirm these predictions and to fully elucidate the compound's properties and mechanisms of action.

References

- 1. 2,3-Dihydroxybenzenepropanoic acid | C9H10O4 | CID 20 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bhu.ac.in [bhu.ac.in]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. Catechol-Based Antimicrobial Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Catechol-Based Antimicrobial Polymers" by Seyedehfatemeh Razaviamri, Kan Wang et al. [digitalcommons.mtu.edu]

- 8. Catechol-Based Antimicrobial Polymers | NSF Public Access Repository [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,3-Dihydroxyphenylpropionic Acid (2,3-DHPPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural, chemical, and biological properties of 2,3-Dihydroxyphenylpropionic acid (2,3-DHPPA). It includes a summary of its physicochemical data, detailed experimental protocols for its analysis, and visualizations of its metabolic context.

Core Structural and Physicochemical Properties

2,3-Dihydroxyphenylpropionic acid, systematically named 3-(2,3-dihydroxyphenyl)propanoic acid, is a monocarboxylic acid. Its structure consists of a propanoic acid chain attached at the third carbon to a 2,3-dihydroxyphenyl group, also known as a catechol moiety.[1][2] This compound is a known microbial metabolite, particularly identified in the degradation pathway of quinoline by various bacteria, including Pseudomonas species and E. coli.[2][3][4]

The key quantitative properties of 2,3-DHPPA are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 2,3-DHPPA, 2,3-Dihydroxybenzenepropanoic acid | PubChem[2] |

| Molecular Formula | C₉H₁₀O₄ | PubChem[2] |

| Molecular Weight | 182.17 g/mol | PubChem[2] |

| Monoisotopic Mass | 182.05790880 Da | PubChem[2] |

| CAS Number | 3714-73-6 | PubChem[2] |

| Canonical SMILES | C1=CC(=C(C(=C1)O)O)CCC(=O)O | PubChem[2] |

| Physical Form | Solid (Predicted) | PubChem[5] |

Biological Significance and Metabolic Pathways

2,3-DHPPA is a key intermediate in the microbial catabolism of complex aromatic compounds. It is notably formed during the degradation of quinoline, a heterocyclic compound found in coal tar and various industrial processes.[3][4] Bacteria such as Pseudomonas fluorescens and Pseudomonas putida utilize a metabolic pathway that converts quinoline into intermediates like 8-hydroxycoumarin, which is then further metabolized via 2,3-DHPPA.[3][4]

The formation and subsequent breakdown of 2,3-DHPPA are critical steps for channeling carbon from aromatic rings into central metabolism. The catechol ring of 2,3-DHPPA is susceptible to ring-cleavage by dioxygenase enzymes, such as MhpB, which opens the aromatic ring and facilitates its complete degradation.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and quantification of 2,3-DHPPA, which are essential for researchers in drug discovery and metabolomics.

Protocol 3.1: Representative Synthesis of Phenylpropionic Acids

While a specific protocol for 2,3-DHPPA is not detailed in the provided literature, a general multi-step synthesis can be adapted from methods used for structurally similar dihydroxy aromatic acids.[7]

-

Protection: Start with a commercially available precursor like 2,3-dihydroxybenzaldehyde. Protect the hydroxyl groups using a suitable protecting group (e.g., benzyl or methoxymethyl ethers) to prevent side reactions.

-

Condensation: Perform a condensation reaction (e.g., a Knoevenagel or Perkin condensation) to introduce the three-carbon side chain. For instance, reacting the protected aldehyde with malonic acid can yield a protected dihydroxycinnamic acid derivative.

-

Reduction: Reduce the double bond of the cinnamic acid derivative to form the propionic acid side chain. This is typically achieved through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C).

-

Deprotection: Remove the protecting groups from the hydroxyl functions. This step depends on the protecting group used; for example, benzyl groups can be removed by hydrogenolysis, often concurrently with the double bond reduction.

-

Purification: Purify the final product, 2,3-DHPPA, using techniques such as recrystallization or column chromatography.

Protocol 3.2: Characterization and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying metabolites like 2,3-DHPPA in complex biological samples.[8]

-

Sample Preparation:

-

For urine or plasma samples, perform a protein precipitation step by adding three volumes of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.

-

-

Chromatographic Conditions (UHPLC):

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Triple Quadrupole or Orbitrap):

-

Ionization Mode: Electrospray Ionization (ESI), Negative mode.

-

Precursor Ion: [M-H]⁻ = m/z 181.05.

-

Product Ions (for MRM): Monitor for characteristic fragments. For catechol-containing compounds, common losses include H₂O and CO₂. Specific transitions (e.g., 181.05 -> 137.06, 181.05 -> 119.05) should be optimized using an authentic standard.

-

Calibration: Use an internal standard (e.g., a stable isotope-labeled version of 2,3-DHPPA) for accurate quantification.

-

Protocol 3.3: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of synthesized or isolated 2,3-DHPPA.

-

Sample Preparation: Dissolve 5-10 mg of purified 2,3-DHPPA in a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H-NMR Spectroscopy:

-

Expected Signals:

-

Aromatic Protons: Three protons on the phenyl ring, appearing as a complex multiplet pattern between ~6.5 and 7.0 ppm.

-

Aliphatic Protons: Two methylene groups (-CH₂-CH₂-) of the propionic acid chain, appearing as two triplets between ~2.5 and 3.0 ppm.

-

Hydroxyl and Carboxylic Protons: Broad singlets that may be exchangeable with D₂O. Their chemical shifts are highly dependent on solvent and concentration.

-

-

-

¹³C-NMR Spectroscopy:

-

Expected Signals:

-

Carbonyl Carbon: One signal around 170-180 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (110-150 ppm), with the two carbons attached to hydroxyl groups shifted downfield.

-

Aliphatic Carbons: Two signals for the methylene carbons between 25-40 ppm.

-

-

-

2D NMR Experiments: Perform experiments like COSY (to establish proton-proton correlations in the aliphatic chain and aromatic ring) and HSQC/HMBC (to assign protons to their respective carbons) for complete structural assignment.

References

- 1. 2,3-dihydroxyphenylpropionic acid | 3714-73-6 [chemicalbook.com]

- 2. 2,3-Dihydroxybenzenepropanoic acid | C9H10O4 | CID 20 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Microbial transformation of quinoline by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydroxy-3-phenylpropanoic acid | C9H10O4 | CID 265740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ECMDB: 3-(2,3-Dihydroxyphenyl)propanoate (ECMDB20064) (M2MDB000913) [ecmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Metabolomics-based biomarker analysis of dihydroxypropyl mercapturic acid isomers from 3-monochloropropane-1,2-diol and glycidol for evaluation of toxicokinetics in rats and daily internal exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dihydroxy-3-phenylpropanoic Acid (2,3-DHPPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-3-phenylpropanoic acid (2,3-DHPPA) is a phenylpropanoid derivative of interest in various scientific fields, including phytochemistry and metabolomics. As a metabolite of dietary polyphenols produced by the gut microbiota, its role in human health and disease is an emerging area of research. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-DHPPA, detailed experimental protocols for its synthesis and analysis, and a visualization of its metabolic context.

Chemical and Physical Properties

2,3-DHPPA is a solid organic compound with two hydroxyl groups and a carboxylic acid functional group attached to a phenylpropanoic acid backbone. These features contribute to its polarity and chemical reactivity.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | 2,3-dihydroxy-3-phenylpropanoic acid | [1] |

| Synonyms | 2,3-DHPPA, 3-Hydroxyphenyllactate | [1] |

| CAS Number | 5695-95-4 | [2] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | Colorless needles | [3] |

Physicochemical Data

Quantitative data for several key physicochemical properties of 2,3-DHPPA are summarized below. It is important to note that while some experimental data is available, many parameters are derived from computational models.

| Property | Value | Method | Source |

| Melting Point | 141 °C (with decomposition) | Experimental | [3] |

| Boiling Point | Not available | Experimental data not found | |

| Solubility | Water: Very solubleEther: Slightly soluble | Qualitative | [3] |

| pKa | Not available | Experimental data not found | |

| XLogP3-AA | 0.8 | Computed | [4] |

| Hydrogen Bond Donors | 3 | Computed | [1] |

| Hydrogen Bond Acceptors | 4 | Computed | [1] |

| Topological Polar Surface Area | 77.8 Ų | Computed | [4] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, as well as methine protons at the hydroxylated and alpha-carbon positions, and the acidic proton of the carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the carbonyl carbon of the carboxylic acid, and the carbons bearing the hydroxyl groups. A computed ¹³C NMR spectrum is available on SpectraBase.[5]

Mass Spectrometry (MS)

Mass spectrometry data for 2,3-DHPPA is available through resources such as the NIST Mass Spectrometry Data Center, accessible via PubChem. The fragmentation pattern would be influenced by the loss of water, carbon dioxide, and fragmentation of the phenylpropanoid backbone.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-DHPPA will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups (broad band), C=O stretching of the carboxylic acid, and C-H and C=C stretching of the aromatic ring. A vapor phase IR spectrum is referenced on PubChem.[1]

Experimental Protocols

This section details methodologies for the synthesis and analysis of 2,3-DHPPA, compiled from available literature.

Synthesis of 2,3-Dihydroxy-3-phenylpropanoic Acid

This protocol describes the synthesis of 2,3-dihydroxy-3-phenylpropanoic acid from cinnamic acid via oxidation with potassium permanganate.[3]

Materials:

-

Cinnamic acid

-

Sodium carbonate or Sodium hydroxide

-

Potassium permanganate (KMnO₄)

-

Hydrochloric acid (HCl)

-

Calcium carbonate (Chalk)

-

Oxalic acid

-

Ether

-

Water

-

Ice

Procedure:

-

Dissolve 60 g of cinnamic acid in 5 to 6 liters of water and make the solution strongly alkaline with sodium carbonate or caustic soda.

-

Cool the solution with ice and slowly add a 2% aqueous solution of 90 g of potassium permanganate with continuous stirring, maintaining the temperature at or below 0 °C.

-

Filter the solution to remove the precipitated manganese hydroxide.

-

Add dilute hydrochloric acid to the clear filtrate until it is only slightly alkaline.

-

Boil the solution to reduce its volume by approximately half, then neutralize with hydrochloric acid and concentrate further on a water bath to a small volume.

-

After cooling, extract the solution repeatedly (8-10 times) with ether.

-

Extract the combined ethereal extracts with cold water and remove the dissolved ether from the aqueous portion by blowing air through it.

-

Discard any slight precipitate that forms.

-

Heat the filtrate almost to boiling and neutralize with chalk.

-

Upon cooling, the calcium salt of 2,3-dihydroxy-3-phenylpropanoic acid will separate out. Purify this salt by recrystallization.

-

To obtain the free acid, decompose the calcium salt with the exact amount of oxalic acid.

-

Filter off the resulting calcium oxalate.

-

Concentrate the filtrate until crystallization of 2,3-dihydroxy-3-phenylpropanoic acid begins. The product crystallizes from water as colorless needles.

Biological Context and Potential Signaling Pathways

2,3-DHPPA is recognized as a metabolite originating from the microbial transformation of dietary phenylpropanoids in the gut. Its presence in biological fluids can be indicative of specific gut microbiome activities.

Gut Microbiome Metabolism

Clostridium sporogenes, a common gut commensal, is capable of metabolizing aromatic amino acids, such as phenylalanine, into various metabolites, including 3-phenylpropanoic acid (3-PPA).[6] Further enzymatic action within the gut microbiota can lead to the dihydroxylation of 3-PPA to form 2,3-DHPPA. This metabolic pathway highlights the intricate interplay between diet, the gut microbiome, and the production of potentially bioactive compounds.[7]

Antioxidant Potential

As a phenolic acid, 2,3-DHPPA is presumed to possess antioxidant properties. The dihydroxy substitution on the phenyl ring is a key structural feature for this activity. The antioxidant mechanism of phenolic acids generally involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals, thereby forming a more stable phenoxyl radical. This radical-scavenging activity can help mitigate oxidative stress in biological systems.[8]

Conclusion

2,3-Dihydroxy-3-phenylpropanoic acid is a metabolite with significant research potential, particularly in the context of the gut microbiome and its influence on host health. This guide provides a foundational understanding of its chemical and physical properties, alongside practical experimental protocols. Further research is warranted to fully elucidate its biological functions and potential therapeutic applications. The lack of extensive experimental data for certain physicochemical properties highlights an area for future investigation to build a more complete profile of this compound.

References

- 1. 2,3-Dihydroxy-3-phenylpropanoic acid | C9H10O4 | CID 265740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroxy-3-phenylpropanoic Acid|CAS 5695-95-4 [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. (2S,3R)-2,3-dihydroxy-3-phenylpropanoic acid | C9H10O4 | CID 737432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3-(2,3-dihydroxyphenyl)propanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(2,3-dihydroxyphenyl)propanoic acid, a key metabolite with significant research interest. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from structurally similar phenolic acids to provide valuable insights for researchers in drug development and other scientific fields.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy. For this compound, its molecular structure, featuring a phenyl ring, a carboxylic acid group, and two hydroxyl groups, dictates its solubility profile. The presence of the polar hydroxyl and carboxylic acid moieties suggests an affinity for polar solvents through hydrogen bonding, while the phenyl ring contributes to some non-polar character.

Quantitative Solubility Data

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of 3-(2-hydroxyphenyl)propanoic acid (mg/mL)[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 33 |

| Water | H₂O | 18.02 | 33 |

| Ethanol | C₂H₅OH | 46.07 | 33 |

Note: The solubility of this compound is likely to be higher in polar solvents compared to non-polar solvents due to the presence of two hydroxyl groups and a carboxylic acid group, which can participate in hydrogen bonding.

Experimental Protocols for Solubility Determination

A standard and widely accepted method for determining the solubility of phenolic acids is the shake-flask method . This protocol involves the following key steps:

-

Preparation of Saturated Solution: An excess amount of the solid compound (solute) is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a rotary shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can take several hours to days.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step to prevent any change in solubility.

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.

-

Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the compound in the saturated solution.

-

Relevant Signaling Pathways

Phenolic compounds, including this compound and its analogs, are known to modulate various cellular signaling pathways, which is a key aspect of their biological activity. Two of the most relevant pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Keap1-Nrf2 pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascade is a crucial pathway that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3][4][5] Flavonoids and other phenolic compounds have been shown to interact with components of this pathway, influencing cellular outcomes.[2]

Caption: MAPK Signaling Pathway Modulation by Phenolic Compounds.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[6][7][8][9] Many phenolic compounds are known to activate this pathway, leading to the expression of antioxidant and detoxification enzymes.

Caption: Keap1-Nrf2 Pathway Activation by Phenolic Compounds.

Conclusion

This technical guide consolidates the available information on the solubility of this compound and provides a framework for its experimental determination. While direct quantitative data remains scarce, the provided information on a structurally similar compound, along with established experimental protocols and an overview of relevant biological pathways, offers a valuable resource for researchers. Further experimental studies are warranted to establish a definitive solubility profile for this compound in a broader range of organic solvents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages [mdpi.com]

Stability of 3-(2,3-dihydroxyphenyl)propanoic Acid Under Different pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the stability of 3-(2,3-dihydroxyphenyl)propanoic acid (DHPPA) with a focus on the influence of pH. Due to the limited availability of specific stability data for DHPPA in publicly accessible literature, this document outlines the expected stability profile based on the known chemistry of its core catechol structure. It further provides detailed experimental protocols for conducting forced degradation studies to determine the pH-rate profile and identify potential degradation products. Additionally, a suitable stability-indicating analytical method is described, and potential interactions with cellular signaling pathways are discussed. This guide is intended to equip researchers and drug development professionals with the necessary theoretical background and practical methodologies to investigate the stability of DHPPA and similar catechol-containing compounds.

Introduction to this compound (DHPPA) and the Importance of pH Stability

This compound (DHPPA) is a phenolic acid that belongs to the class of dihydroxybenzoic acids. Its structure, featuring a catechol ring (a benzene ring with two adjacent hydroxyl groups) and a propanoic acid side chain, makes it an interesting candidate for various biological and pharmaceutical applications. The catechol moiety is a well-known structural motif in many biologically active compounds, contributing to their antioxidant, anti-inflammatory, and signaling-modulating properties.

The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. For compounds like DHPPA, the pH of the environment is a crucial factor influencing its chemical stability. The hydroxyl groups of the catechol ring are susceptible to oxidation, a process that is often pH-dependent. Understanding the stability of DHPPA across a range of pH values is therefore essential for:

-

Formulation Development : To design stable dosage forms and select appropriate excipients.

-

Manufacturing and Storage : To define optimal conditions for synthesis, purification, and storage.

-

Pharmacokinetic and Pharmacodynamic Studies : To understand how the compound behaves in different physiological environments (e.g., stomach, intestine, blood).

-

Regulatory Submissions : To provide the necessary stability data required by regulatory agencies.

Predicted Chemical Stability of DHPPA: The Role of the Catechol Moiety

The chemical stability of DHPPA is largely dictated by its catechol functional group. Catechols are known to be sensitive to oxidation, which can be initiated by factors such as oxygen, metal ions, and light. This oxidation process is significantly influenced by pH.

-

Acidic Conditions (pH < 4) : Under acidic conditions, the hydroxyl groups of the catechol ring are protonated. This protonation reduces the electron-donating capacity of the hydroxyl groups, making the catechol ring less susceptible to oxidation. Therefore, DHPPA is expected to be relatively stable at low pH.

-